Magnesium, chloro(1-methylethyl)-

描述

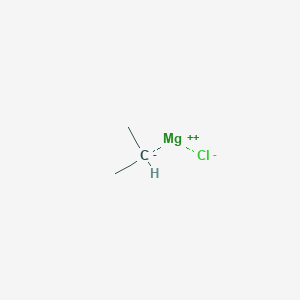

Chemical Identity and Structure "Magnesium, chloro(1-methylethyl)-" (IUPAC name), commonly known as isopropylmagnesium chloride, is a Grignard reagent with the molecular formula C₃H₇ClMg (molecular weight: 102.84 g/mol) . Its structure consists of a magnesium atom bonded to a chlorine atom and an isopropyl group (CH(CH₃)₂), forming a highly reactive organometallic compound. The CAS registry number is 1068-55-9, and it is often stabilized as a lithium chloride complex in tetrahydrofuran (THF) or diethyl ether solutions (e.g., 1.3M in THF, 14% w/w) .

Synthesis and Applications

This compound is synthesized via the reaction of isopropyl chloride with magnesium metal in anhydrous ether solvents, following the standard Grignard reagent preparation protocol. It is widely used in organic synthesis for nucleophilic additions to carbonyl groups, forming alcohols, and in cross-coupling reactions . Its steric bulk (due to the branched isopropyl group) influences reaction selectivity, making it valuable in constructing complex organic molecules.

作用机制

Isopropylmagnesium Chloride, also known as Chloro(1-methylethyl)magnesium or Magnesium, chloro(1-methylethyl)-, is a highly reactive organomagnesium compound . This article aims to provide a comprehensive understanding of its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Isopropylmagnesium Chloride primarily targets organic compounds with reactive functional groups, such as carbonyl groups in aldehydes, ketones, and esters . It acts as a nucleophile, facilitating the formation of new carbon-carbon bonds .

Mode of Action

Isopropylmagnesium Chloride, a Grignard reagent, interacts with its targets through nucleophilic addition . It donates its electron pair to an electrophilic carbon in the carbonyl group, forming a new carbon-carbon bond . This reaction is fundamental to many organic synthesis processes, including the formation of alcohols, carboxylic acids, and others .

Biochemical Pathways

The primary biochemical pathway involving Isopropylmagnesium Chloride is the Grignard reaction . In this process, the reagent adds to a carbonyl group, leading to the formation of a tertiary alcohol after the addition of water . This reaction is a cornerstone in organic chemistry, enabling the synthesis of complex molecules from simpler precursors .

Pharmacokinetics

It is typically used in a laboratory setting for chemical synthesis . Its reactivity and sensitivity to moisture necessitate careful handling and storage .

Result of Action

The primary result of Isopropylmagnesium Chloride’s action is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including alcohols, carboxylic acids, and more . The compound’s high reactivity and nucleophilic nature make it a valuable tool in organic synthesis .

Action Environment

The action of Isopropylmagnesium Chloride is highly sensitive to its environment. It is moisture-sensitive and can react violently with water, producing heat and flammable gases . Therefore, it is typically used in anhydrous conditions and under an inert atmosphere .

生物活性

Introduction

Magnesium, chloro(1-methylethyl)-, commonly referred to as isopropylmagnesium chloride (iPrMgCl), is an organometallic compound that plays a significant role in various biological processes. This article explores its biological activity, focusing on its antimicrobial properties, effects on cardiac function, and its potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of magnesium chloride, particularly in acidic environments. Research indicates that magnesium chloride exhibits stronger antimicrobial effects compared to other salts like sodium chloride and potassium chloride. For instance, when tested against Listeria monocytogenes, magnesium chloride significantly compromised cell culturability and redox activity at low pH levels (pH 3) while showing minimal effects at neutral pH (pH 7) .

Table 1: Antimicrobial Efficacy of Magnesium Chloride

| Salt Type | pH Level | Culturability Effect | Redox Activity Effect |

|---|---|---|---|

| MgCl₂ | 3 | Strongly Compromised | Strongly Compromised |

| NaCl | 3 | Moderate | Moderate |

| MgSO₄ | 3 | No Significant Effect | No Significant Effect |

| MgCl₂ | 7 | No Effect | No Effect |

The study suggests that magnesium chloride can act as a stress enhancer for bacteria under acidic conditions, potentially leading to its application in food safety and preservation strategies.

Cardiac Function Effects

Magnesium chloride's impact on cardiac function has been explored through various experimental setups. In a study involving the common octopus (Octopus vulgaris), in vitro analysis of cardiac function revealed that exposure to magnesium chloride formulations could lead to bradycardia and decreased cardiac output . Specifically, a concentration of 3.5% magnesium chloride caused significant impairment of the Frank-Starling response, indicating its direct effects on cardiac muscle performance.

Table 2: Cardiac Function Responses to Magnesium Chloride

| Concentration of MgCl₂ | Heart Rate Change | Stroke Volume Change | Cardiac Output Change |

|---|---|---|---|

| 0% | None | None | None |

| 3.5% | Bradycardia | Decreased | Decreased |

| MgCl₂ + Ethanol Mix | Severe Bradycardia | Marked Decrease | Marked Decrease |

These findings underscore the necessity for careful consideration when using magnesium chloride as an anesthetic or therapeutic agent in marine organisms.

Therapeutic Applications

Magnesium chloride has shown promise in treating specific skin conditions such as Hailey-Hailey disease (HHD). A case study reported significant improvement in skin lesions following daily intake of a magnesium chloride solution. This effect is attributed to the compound's role in regulating intracellular calcium homeostasis, which is crucial for keratinocyte function and adhesion .

Case Study: Hailey-Hailey Disease Treatment

- Patient Profile : Individual with longstanding HHD.

- Treatment : Daily intake of magnesium chloride hexahydrate solution.

- Outcome : Dramatic and persistent clinical improvement observed.

科学研究应用

Chemical Properties and Reactions

Isopropylmagnesium chloride is a Grignard reagent characterized by its reactivity with electrophiles to form new carbon-carbon bonds. Its general formula is , and it typically exists as a solution in tetrahydrofuran (THF) or diethyl ether. The compound is highly flammable and reacts violently with water, producing flammable gases and potentially explosive peroxides .

Key Applications

-

Synthesis of Alcohols

- Isopropylmagnesium chloride is extensively used to convert aldehydes and ketones into their corresponding alcohols through nucleophilic addition reactions. This transformation is crucial in the synthesis of various alcohol derivatives utilized in pharmaceuticals and fine chemicals.

- Formation of Complex Organic Molecules

- Polymer Chemistry

- Catalysis in Organic Reactions

Data Table: Applications Overview

Case Study 1: Synthesis of Alcohols

A study demonstrated the conversion of acetophenone to 1-phenylethanol using isopropylmagnesium chloride as a reagent. The reaction showcased high yields and selectivity for the desired alcohol product, emphasizing the reagent's utility in alcohol synthesis.

Case Study 2: Polymer Synthesis

Research highlighted the use of isopropylmagnesium chloride in synthesizing poly(3-hexylthiophene), a polymer with applications in organic photovoltaics. The study reported improved control over molecular weight distribution and polydispersity indices compared to traditional methods.

Safety Considerations

Due to its highly reactive nature, proper safety protocols must be followed when handling isopropylmagnesium chloride:

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing chloro(1-methylethyl)magnesium in laboratory settings?

Methodological Answer: Chloro(1-methylethyl)magnesium (isopropylmagnesium chloride) is typically synthesized via the reaction of magnesium metal with 2-chloropropane in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmospheres. Key steps include:

- Reagent Preparation : Use rigorously dried solvents and magnesium turnings activated by iodine or mechanical grinding .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify ligand coordination and solvent interactions. Elemental analysis confirms stoichiometry, while X-ray crystallography resolves solid-state structures .

- Safety Protocols : Handle under argon/nitrogen due to air/moisture sensitivity. Quench residuals with controlled alcohol addition to prevent exothermic reactions .

Q. How are spectroscopic methods utilized to confirm the structural integrity of chloro(1-methylethyl)magnesium?

Methodological Answer: Spectroscopic characterization focuses on:

- NMR Spectroscopy : Identify ethereal solvent coordination (e.g., THF) via upfield shifts in ¹H NMR (δ 1.2–1.4 ppm for THF protons). ²⁵Mg NMR (where feasible) reveals magnesium electronic environments .

- Raman Spectroscopy : Detect Mg–Cl vibrational modes (~250–300 cm⁻¹) and solvent–magnesium interactions in solution .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [C₃H₇MgCl]⁺) and solvent adducts in gas-phase studies .

Advanced Research Questions

Q. What mechanistic insights explain solvent-dependent reactivity variations in chloro(1-methylethyl)magnesium-mediated reactions?

Methodological Answer: Ethereal solvents (THF, diethyl ether) stabilize Grignard reagents via Mg–O coordination, altering nucleophilicity and reaction kinetics. Studies show:

- Solvent Coordination Strength : THF’s stronger coordination (vs. diethyl ether) reduces aggregation, enhancing reactivity in cross-coupling reactions .

- Computational Modeling : Density functional theory (DFT) calculations reveal solvent effects on transition-state energies in alkylation reactions .

Q. How do transition-metal catalysts modulate the efficiency of chloro(1-methylethyl)magnesium in cross-coupling reactions?

Methodological Answer: Nickel or palladium catalysts enable C–C bond formation via oxidative addition and transmetallation steps. Key findings include:

- Catalytic Cycles : NiCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) accelerates Kumada couplings by lowering activation barriers (ΔG‡ ~45 kJ/mol) .

- Side-Reaction Mitigation : Additives like LiCl suppress β-hydride elimination, improving yield in aryl–alkyl couplings .

Q. What computational and experimental approaches resolve contradictions in magnesium–chloride bond dissociation energies (BDEs)?

Methodological Answer: Discrepancies in BDEs arise from solvent vs. gas-phase measurements. Strategies include:

相似化合物的比较

Comparison with Other Grignard Reagents

Grignard reagents (RMgX) vary in reactivity based on the organic group (R) and halide (X). Below is a comparative analysis:

| Compound | Formula | Molecular Weight (g/mol) | Reactivity | Common Solvents | Key Applications |

|---|---|---|---|---|---|

| Isopropylmagnesium chloride | C₃H₇ClMg | 102.84 | Moderate (steric hindrance) | THF, diethyl ether (+LiCl) | Steroselective alkylation |

| Methylmagnesium bromide | CH₃MgBr | 119.24 | High (small R group) | Diethyl ether | Rapid nucleophilic additions |

| Ethylmagnesium chloride | C₂H₅ClMg | 95.85 | Moderate | THF | General-purpose synthesis |

| Phenylmagnesium bromide | C₆H₅MgBr | 181.32 | Low (aromatic stabilization) | Ethers | Aromatic coupling reactions |

Reactivity Trends :

- Smaller R groups (e.g., methyl) enhance reactivity due to reduced steric hindrance, whereas bulky groups (e.g., isopropyl) slow reactions but improve selectivity .

- Chloride-based Grignard reagents (e.g., C₃H₇ClMg) are less reactive than bromide analogs (e.g., CH₃MgBr) due to weaker leaving-group ability of Cl⁻ .

- Solvent and Stability: Isopropylmagnesium chloride is often stabilized with LiCl in THF, which enhances solubility and reactivity by breaking Mg-Cl-Mg bridges .

Comparison with Magnesium Chloride (MgCl₂)

Magnesium chloride (MgCl₂) is an inorganic salt (molecular weight: 59.76 g/mol) used in medicine and industrial processes . Key differences:

| Property | Isopropylmagnesium Chloride | Magnesium Chloride (MgCl₂) |

|---|---|---|

| Structure | Organometallic (C₃H₇-Mg-Cl) | Ionic (Mg²⁺ + 2Cl⁻) |

| Reactivity | Highly reactive (nucleophile) | Non-reactive in aqueous media |

| Applications | Organic synthesis | Electrolytes, medical supplements |

| Solubility | Soluble in ethers | Soluble in water |

Research Findings and Data

Steric and Electronic Effects

- Steric Hindrance : The isopropyl group in C₃H₇ClMg reduces reaction rates but improves selectivity in forming hindered alcohols, as demonstrated in ketone alkylation studies .

- Comparison with Ethylmagnesium Chloride : Ethyl analogs (C₂H₅ClMg) exhibit faster reaction kinetics but lower selectivity due to reduced steric bulk .

Solvent and Additive Influence

- LiCl Complexation: Isopropylmagnesium chloride-LiCl complexes in THF show enhanced stability and reactivity compared to non-complexed analogs, enabling precise control in stoichiometric reactions .

属性

IUPAC Name |

magnesium;propane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYHWZFSGMZEOG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH-]C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061444 | |

| Record name | Magnesium, chloro(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 1 Molar solution in tetrahydrofuran: Liquid; [Alfa Aesar MSDS] | |

| Record name | Magnesium, chloro(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(1-methylethyl)magnesium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1068-55-9 | |

| Record name | Chloroisopropylmagnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloro(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloro(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(1-methylethyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROISOPROPYLMAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN8G5FEJ5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。